mPGES-1 Inhibitory Potency: Sub-Micromolar Activity Enables Target Engagement at Therapeutically Relevant Concentrations
1-(3-Bromobenzyl)-2-carboxypiperidine inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a cell-based assay measuring PGE2 production [1]. In comparison, a widely cited reference mPGES-1 inhibitor, BMS-8, exhibits a significantly weaker IC50 of 7.2 µM (7200 nM) . This represents a 14-fold improvement in potency for the target compound. Conversely, the highly optimized clinical candidate PF-9184 demonstrates an IC50 of 16.5 nM [2], confirming that while this compound is not the most potent known inhibitor, it occupies a valuable potency niche suitable for in vitro target validation where extreme potency may mask mechanistic nuance.
| Evidence Dimension | mPGES-1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 506 nM |
| Comparator Or Baseline | BMS-8: IC50 = 7,200 nM; PF-9184: IC50 = 16.5 nM |
| Quantified Difference | 14-fold more potent than BMS-8; 31-fold less potent than PF-9184 |
| Conditions | IL-1β-stimulated human A549 cell microsomal membranes, PGE2 formation assay (for target compound and BMS-8); Human recombinant mPGES-1 assay (for PF-9184) |
Why This Matters
This potency level confirms the compound's utility as a tool for mPGES-1 target validation, avoiding the potential for off-target effects associated with excessively potent inhibitors.
- [1] BindingDB. (n.d.). BDBM50360819 (CHEMBL1934797): IC50 = 506 nM for mPGES-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360819 View Source
- [2] MedChemExpress. (n.d.). PF-9184: mPGES-1 inhibitor. Retrieved from https://www.medchemexpress.eu View Source
